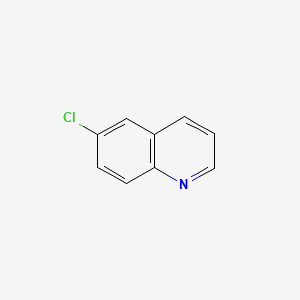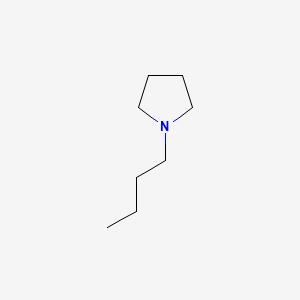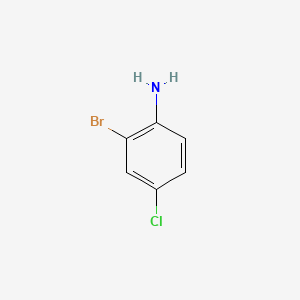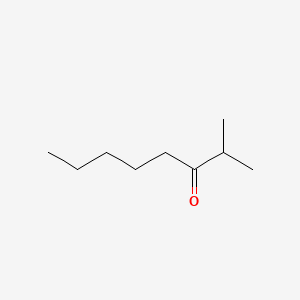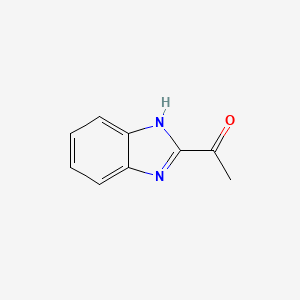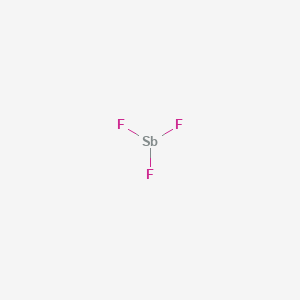
Antimony trifluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antimony trifluoride, also known as trifluorostibane, is an inorganic compound with the chemical formula SbF₃. It appears as a white solid and is one of the two principal fluorides of antimony, the other being antimony pentafluoride. This compound is used in various industrial applications and as a reagent in inorganic and organofluorine chemistry .
Mechanism of Action
Target of Action
Antimony trifluoride (SbF3) is primarily used as a reagent in inorganic and organofluorine chemistry . It is used to add fluoride ions to other chemical compounds .
Mode of Action
this compound, also known as Swarts’ reagent, is a mild Lewis acid . It interacts with its targets by converting chloride compounds to fluorides . This conversion is achieved by treating the target compound with this compound along with chlorine or antimony pentachloride to give the active species antimony trifluorodichloride (SbCl2F3) .
Biochemical Pathways
The hydrolysis of this compound is accompanied by oligomerization, forming edge-and corner-connected dimers ([Sb2O2F4]2−, [Sb2OF8]4−) and trimers ([Sb3O3F6]3−, [Sb3OF9]2−) with bridging oxygen atoms .
Pharmacokinetics
It is known that the compound is soluble in water and less volatile due to its polymeric structure . It is also soluble in methanol and acetone, but insoluble in ammonia .
Result of Action
The primary result of this compound’s action is the conversion of chloride compounds to fluorides . This conversion is useful in various applications, including the production of Freon .
Action Environment
this compound is corrosive to tissue . It is also water-reactive, slowly hydrolyzing in water to form antimony (III) oxide . Environmental factors such as temperature and pH could potentially influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Antimony trifluoride plays a role in biochemical reactions primarily as a fluorinating agent. It interacts with various enzymes, proteins, and other biomolecules by facilitating the substitution of fluoride ions for other halides or functional groups. This interaction can alter the structure and function of the biomolecules, leading to changes in their activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can affect metabolic pathways and cellular processes that rely on the activity of these enzymes .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse and depend on the concentration and duration of exposure. At low concentrations, this compound can act as a mild inhibitor of enzyme activity, leading to subtle changes in cellular metabolism and gene expression. At higher concentrations, it can cause more pronounced effects, including disruption of cell signaling pathways, inhibition of cell proliferation, and induction of apoptosis (programmed cell death). These effects are mediated by the compound’s ability to interact with and modify the activity of key regulatory proteins and enzymes within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to and modify the activity of biomolecules. This compound can act as a Lewis acid, accepting electron pairs from nucleophilic groups on proteins and enzymes. This interaction can lead to the formation of stable complexes that inhibit the activity of the target biomolecules. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These changes can alter the expression of genes involved in cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can slowly hydrolyze in the presence of water, leading to the formation of antimony oxide and hydrofluoric acid. This degradation can affect the long-term effects of this compound on cellular function. In in vitro studies, prolonged exposure to this compound can lead to cumulative effects on cell viability and function, including increased oxidative stress and DNA damage .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can cause mild toxicity, including gastrointestinal irritation and mild hepatic effects. At higher doses, this compound can cause more severe toxic effects, including liver and kidney damage, hematological changes, and neurotoxicity. These effects are dose-dependent and can be influenced by the duration of exposure and the route of administration. Threshold effects have been observed, with certain doses causing significant toxicity while lower doses have minimal effects .
Metabolic Pathways
This compound is involved in metabolic pathways that include the interaction with enzymes and cofactors. The compound can inhibit the activity of enzymes involved in key metabolic processes, such as glycolysis and the citric acid cycle. This inhibition can lead to changes in metabolic flux and the accumulation of certain metabolites. Additionally, this compound can interact with cofactors, such as nicotinamide adenine dinucleotide and flavin adenine dinucleotide, affecting their availability and function in metabolic reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells through endocytosis or passive diffusion, depending on its concentration and the presence of transporters. Once inside the cell, this compound can bind to intracellular proteins and organelles, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by its affinity for specific cell types and its ability to cross biological membranes .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or lysosomes, through interactions with targeting sequences on proteins. These interactions can affect the activity and function of this compound, as well as its ability to influence cellular processes. For example, localization to the mitochondria can enhance the compound’s ability to induce oxidative stress and apoptosis .
Preparation Methods
Antimony trifluoride is typically prepared by treating antimony trioxide with hydrogen fluoride. The reaction is as follows: [ \text{Sb}_2\text{O}_3 + 6 \text{HF} \rightarrow 2 \text{SbF}_3 + 3 \text{H}_2\text{O} ] This method involves the reaction of antimony trioxide with hydrogen fluoride to produce this compound and water . The compound is a mild Lewis acid and hydrolyzes slowly in water. Industrial production methods often involve similar processes, ensuring the purity and consistency of the product.
Chemical Reactions Analysis
Antimony trifluoride undergoes various types of chemical reactions, including:
Oxidation: When exposed to fluorine, this compound is oxidized to form antimony pentafluoride[ \text{SbF}_3 + \text{F}_2 \rightarrow \text{SbF}_5 ]
Hydrolysis: In the presence of water, this compound hydrolyzes slowly.
Substitution: It is used as a fluorination reagent in organic chemistry, where it can convert chloride compounds to fluorides.
Common reagents and conditions used in these reactions include chlorine, antimony pentachloride, and fluorine. The major products formed from these reactions are antimony pentafluoride and various fluorinated organic compounds.
Scientific Research Applications
Antimony trifluoride has several scientific research applications, including:
Medicine: While not directly used in medicine, its role in synthesizing fluorinated compounds can be crucial for developing pharmaceuticals.
Comparison with Similar Compounds
Antimony trifluoride can be compared with other similar compounds, such as:
Antimony pentafluoride (SbF₅): A stronger Lewis acid and more reactive fluorinating agent.
Antimony trichloride (SbCl₃): Similar in structure but less effective as a fluorinating agent.
Arsenic trifluoride (AsF₃): Similar in structure but more volatile and less commonly used.
This compound is unique due to its mild Lewis acidity and its ability to act as a fluorination reagent without being as reactive or hazardous as antimony pentafluoride .
Properties
CAS No. |
7783-56-4 |
|---|---|
Molecular Formula |
F3Sb |
Molecular Weight |
178.755 g/mol |
IUPAC Name |
antimony(3+);trifluoride |
InChI |
InChI=1S/3FH.Sb/h3*1H;/q;;;+3/p-3 |
InChI Key |
GUNJVIDCYZYFGV-UHFFFAOYSA-K |
SMILES |
F[Sb](F)F |
Canonical SMILES |
[F-].[F-].[F-].[Sb+3] |
boiling_point |
376 °C |
Color/Form |
White orthorhombic crystals Orthorhombic, deliquescent crystals White to gray hygroscopic crystals There are three known crystalline modifications. |
density |
4.38 at 69.8 °F (USCG, 1999) 4.38 g/cu cm |
melting_point |
558 °F (USCG, 1999) 287 °C |
Key on ui other cas no. |
7783-56-4 |
physical_description |
Antimony trifluoride is a white to gray crystalline solid, which is sometimes shipped as an aqueous solution. It is corrosive to tissue. It is used in ceramics and to make other chemicals. |
Pictograms |
Acute Toxic; Environmental Hazard |
shelf_life |
Stable under recommended storage conditions. |
solubility |
In water, 492 g/100 g water at 25 °C In water, 443 g/100 mL at 20 °C; 562 g/100 mL water at 30 °C Soluble in water 154 g/100 mL methanol; soluble in acetone |
vapor_pressure |
26.34 kPa (0.26 atm) at melting point |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


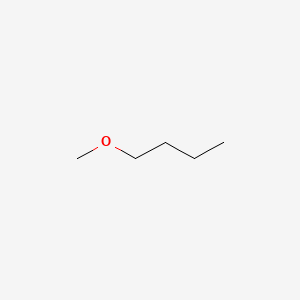
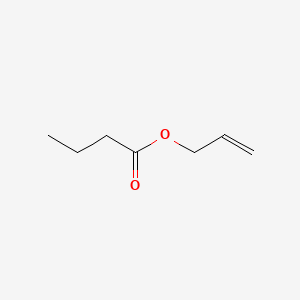

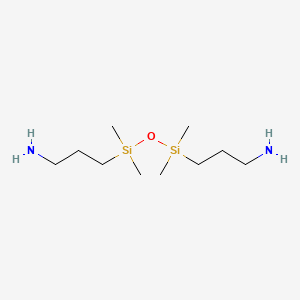
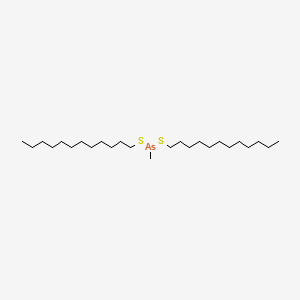
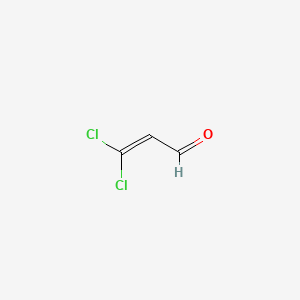
![N-[4-(4-aminophenoxy)phenyl]acetamide](/img/structure/B1265528.png)

